![molecular formula C10H7BrF4O2 B12106094 2-[3-Bromo-2-fluoro-6-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B12106094.png)
2-[3-Bromo-2-fluoro-6-(trifluoromethyl)phenyl]-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-Bromo-2-fluoro-6-(trifluoromethyl)phenyl]-1,3-dioxolane is an organic compound with the molecular formula C10H7BrF4O2 It is characterized by the presence of a bromine, fluorine, and trifluoromethyl group attached to a phenyl ring, which is further connected to a 1,3-dioxolane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Bromo-2-fluoro-6-(trifluoromethyl)phenyl]-1,3-dioxolane typically involves the following steps:
Fluorination: The fluorine atom can be introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst such as copper or palladium.
Formation of 1,3-Dioxolane Ring: The final step involves the formation of the 1,3-dioxolane ring through a cyclization reaction, typically using ethylene glycol and an acid catalyst such as p-toluenesulfonic acid (PTSA).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-[3-Bromo-2-fluoro-6-(trifluoromethyl)phenyl]-1,3-dioxolane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove or modify the bromine, fluorine, or trifluoromethyl groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4), chromium trioxide (CrO3), or hydrogen peroxide (H2O2) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a ketone or carboxylic acid derivative.
科学研究应用
2-[3-Bromo-2-fluoro-6-(trifluoromethyl)phenyl]-1,3-dioxolane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor in the synthesis of active pharmaceutical ingredients (APIs).
Industry: Utilized in the development of specialty chemicals, materials science, and as a reagent in various industrial processes.
作用机制
The mechanism of action of 2-[3-Bromo-2-fluoro-6-(trifluoromethyl)phenyl]-1,3-dioxolane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways. The presence of the trifluoromethyl group can enhance its binding affinity and selectivity towards these targets.
相似化合物的比较
Similar Compounds
2-[3-Bromo-2-fluoro-6-(trifluoromethyl)phenyl]-1,3-dioxane: Similar structure but with a dioxane ring instead of a dioxolane ring.
2-[3-Bromo-2-fluoro-6-(trifluoromethyl)phenyl]-1,3-dioxepane: Similar structure but with a dioxepane ring instead of a dioxolane ring.
2-[3-Bromo-2-fluoro-6-(trifluoromethyl)phenyl]-1,3-dioxane-4,5-dione: Similar structure but with a dioxane-4,5-dione ring instead of a dioxolane ring.
Uniqueness
The uniqueness of 2-[3-Bromo-2-fluoro-6-(trifluoromethyl)phenyl]-1,3-dioxolane lies in its specific combination of functional groups and ring structure, which can impart distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, can enhance its stability, lipophilicity, and biological activity compared to similar compounds.
属性
分子式 |
C10H7BrF4O2 |
|---|---|
分子量 |
315.06 g/mol |
IUPAC 名称 |
2-[3-bromo-2-fluoro-6-(trifluoromethyl)phenyl]-1,3-dioxolane |
InChI |
InChI=1S/C10H7BrF4O2/c11-6-2-1-5(10(13,14)15)7(8(6)12)9-16-3-4-17-9/h1-2,9H,3-4H2 |
InChI 键 |
KEFMULFPBPOTHR-UHFFFAOYSA-N |
规范 SMILES |
C1COC(O1)C2=C(C=CC(=C2F)Br)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


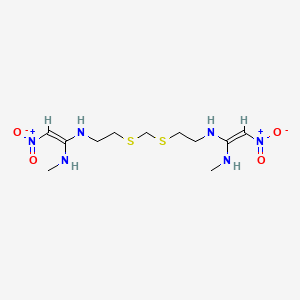
![(Propan-2-yl)[1-(pyridin-2-yl)ethyl]amine](/img/structure/B12106039.png)
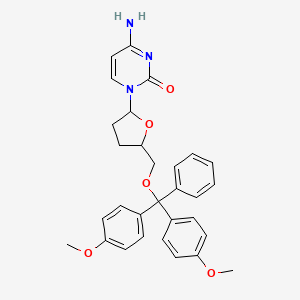
![1-[4-Hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B12106044.png)
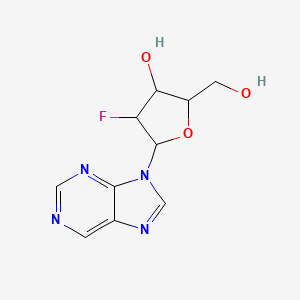
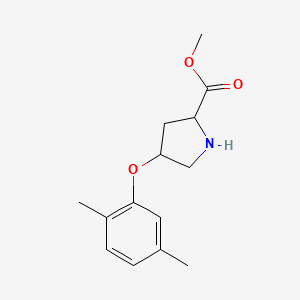
![(4E)-3-(chloromethyl)-4-[(2-chloropyridin-3-yl)methylene]isoxazol-5(4H)-one](/img/structure/B12106051.png)
![1,8-Dihydroxy-2-[5-hydroxy-2-methoxy-7-methyl-9,10-dioxo-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracen-1-yl]-3-methoxy-6-methylanthracene-9,10-dione](/img/structure/B12106059.png)
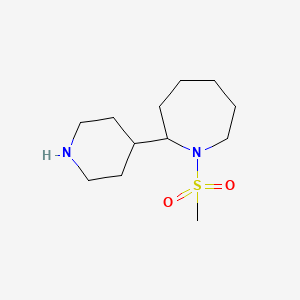
![1-(2-amino-2-cyclohexylacetyl)-N-[(4-cyanophenyl)methyl]azetidine-2-carboxamide](/img/structure/B12106072.png)

![Methyl 2-[6-(furan-3-yl)-2,10-dihydroxy-1,5,15,15-tetramethyl-8,17-dioxo-7,18-dioxapentacyclo[11.3.1.111,14.02,11.05,10]octadecan-16-yl]acetate](/img/structure/B12106084.png)

![Methyl 4-[3-(hydroxymethyl)oxiran-2-yl]butanoate](/img/structure/B12106092.png)
